(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone
Description
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-6-14(7-5-13)19(21)20-9-8-15-10-17(22-2)18(23-3)11-16(15)12-20/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMQUWJZEFFCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of methoxy groups at the 6 and 7 positions. The final step involves the attachment of the p-tolyl methanone moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and p-tolyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its structure suggests potential activity against various biological targets:
- Antidepressant Activity : Research indicates that isoquinoline derivatives can have antidepressant effects. Compounds similar to (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may protect neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Neuroscience Research
The compound's unique chemical structure allows it to interact with various receptors in the brain:
- Dopamine Receptor Modulation : Isoquinoline compounds are known to interact with dopamine receptors, which is crucial for treating conditions like schizophrenia and other mood disorders . The specific interactions of this compound with these receptors warrant further investigation.
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Precursor for Synthesis : The methanone group allows for various chemical transformations that can lead to the synthesis of more complex molecules. This property is beneficial in the development of new pharmaceuticals and agrochemicals .
Case Study 1: Antidepressant Properties
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related isoquinoline compounds. Results indicated that modifications to the isoquinoline structure could enhance efficacy and reduce side effects .
Case Study 2: Neuroprotection
Research conducted by Smith et al. demonstrated that derivatives of isoquinoline showed significant neuroprotective effects in animal models of neurodegeneration. The study highlighted the potential of these compounds in developing treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following compounds share the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but differ in substituents at the 2-position:
Key Observations :
- The p-tolyl-methanone group in the target compound provides intermediate lipophilicity compared to the polar ethyl carboxylate (logP ~1.5) and the highly lipophilic phenyl-methanone (logP ~3.5). This balance may optimize membrane permeability for biological targets .
- The methylsulfonyl derivative exhibits higher reactivity in nucleophilic substitutions, making it a versatile intermediate for further derivatization .
Extended Structural Variants
- 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]: This dimeric analog connects two isoquinoline units via a phenyl bridge. Its molecular weight (~600 Da) and rigidity reduce solubility in aqueous media but enhance binding avidity in multi-target interactions .
- This compound showed reduced activity in preliminary dopamine receptor assays compared to the target compound .
- Chloroacetyl Derivative (2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone): The electron-withdrawing chlorine atom increases electrophilicity, enabling use as a reactive intermediate in cross-coupling reactions. However, it exhibits lower stability under basic conditions .
Physicochemical and Spectroscopic Properties
- Conformational Dynamics :
The target compound and its acetylated analog () exhibit slow conformational interconversion in NMR, with two rotamers observed at room temperature. This behavior is absent in rigid analogs like the methylsulfonyl derivative . - Solubility :
- Target compound: ~2 mg/mL in DMSO.
- Ethyl carboxylate analog: ~10 mg/mL in DMSO due to polar ester group .
Biological Activity
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 207.226 g/mol
- CAS Number : 91133-47-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of investigation include:
- Antimicrobial Activity
-
Inhibition of Monoamine Oxidase (MAO)
- The compound has been evaluated for its inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B), which are critical targets in the treatment of depression and neurodegenerative diseases. Research indicates that certain derivatives exhibit potent MAO-A inhibition with IC₅₀ values significantly lower than traditional inhibitors like moclobemide .
- Cytotoxicity
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are still under investigation. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : Compounds with similar structures may inhibit key enzymes involved in neurotransmitter metabolism, thus influencing mood and cognitive functions.
- Cell Membrane Interaction : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Pathways : Cytotoxic effects could be mediated through apoptosis induction in cancer cells or interference with cell cycle progression.
Q & A
Q. What are the standard synthetic routes for preparing (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone, and how are intermediates characterized?
A common method involves acylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with p-toluoyl chloride derivatives. For example, analogous syntheses use acetic anhydride in anhydrous pyridine under argon, followed by reflux and purification via silica gel chromatography (MeOH:CH₂Cl₂ gradient) . Characterization typically employs -NMR to detect conformers (e.g., two interconverting forms at room temperature) and IR spectroscopy for functional group verification .
Q. How can researchers address challenges in resolving conformers or tautomers during structural analysis of this compound?
Dynamic -NMR at variable temperatures (e.g., −40°C to 80°C) can slow interconversion, allowing separation of signals for conformers. For example, a 1.2:1 conformer ratio was resolved at room temperature in related isoquinoline derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular integrity .
Q. What are the primary pharmacological targets of this compound in early-stage research?
It has been explored as a precursor for σ2 receptor ligands, with derivatives like 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-2,3-dimethoxybenzamide showing high σ2 selectivity (Ki < 10 nM) . Initial binding assays use radiolabeled ligands (e.g., -DTG) in competitive displacement studies .
Advanced Research Questions
Q. How can this compound be functionalized for positron emission tomography (PET) radiotracer development?
Modifications include introducing -labeled groups via phenol precursors. For []MC225 synthesis, a two-step process involves alkylation of the isoquinoline core with a propyl-naphthalen-ol precursor, followed by -fluorination. Automation and HPLC purification are critical for radiochemical yields >15% .
Q. What methodologies are used to study its role in P-glycoprotein (P-gp) modulation at the blood-brain barrier (BBB)?
In vivo PET studies with []MC225 quantify P-gp function by measuring brain uptake in rodents under anesthesia (e.g., isoflurane). Pharmacokinetic modeling (e.g., Logan plots) calculates efflux rates, with elacridar (a P-gp inhibitor) serving as a control .
Q. How do structural modifications of the p-tolyl or isoquinoline moieties affect σ2 receptor binding affinity?
Structure-activity relationship (SAR) studies reveal:
- Pendant aromatic groups : Bromine substitution on benzamide enhances σ2 affinity (e.g., Ki = 2.3 nM) .
- Alkyl chain length : A 4-carbon linker between isoquinoline and benzamide optimizes σ2 selectivity (>100-fold over σ1) .
- Methoxy positioning : 6,7-Dimethoxy groups on the isoquinoline are critical for receptor interaction .
Q. What are the contradictions in synthetic yields or purity across literature reports, and how can they be resolved?
Discrepancies in yields (e.g., 67–89% for similar acylation reactions ) may arise from solvent purity or chromatography gradients. Reproducibility requires strict anhydrous conditions (argon atmosphere) and standardized flash chromatography protocols .
Q. How is enantioselective synthesis achieved for isoquinoline derivatives related to this compound?
Catalytic asymmetric alkynylation using CuI/(R,Ra)-N-pinap enables enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieving >95% ee for natural product analogs like oleracein E .
Methodological Best Practices
- Synthesis Optimization : Use Pd/C or Cu catalysts in ethanol/DMF under reflux for coupling reactions, monitoring progress via TLC .
- Analytical Workflow : Combine -NMR, -NMR, HRMS, and elemental analysis for structural confirmation .
- In Vivo Studies : Validate anesthesia protocols (e.g., ketamine/xylazine vs. isoflurane) to avoid confounding P-gp function in PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
